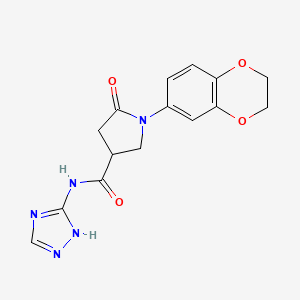
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA in the brain, and inhibiting this enzyme leads to increased levels of GABA, which can have therapeutic effects.
Mécanisme D'action
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide works by inhibiting GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide increases the levels of GABA, which can have anxiolytic, anticonvulsant, and sedative effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of GABA resulting from N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide inhibition of GABA-AT can have several biochemical and physiological effects. GABA is known to have anxiolytic and anticonvulsant effects, and increased levels of GABA can help to reduce anxiety and prevent seizures. GABA is also involved in the regulation of sleep and wakefulness, and N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been shown to increase the duration of non-REM sleep in rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. Its high purity and yield also make it a reliable compound for use in experiments. However, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has some limitations, including its relatively short half-life and the need for intraperitoneal injection in animal studies.
Orientations Futures
There are several future directions for research involving N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide. One potential direction is the development of more potent and selective GABA-AT inhibitors for use in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential use of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide in combination with other drugs for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide involves several steps, including the reaction of cyclopentanone with piperazine, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the reaction of the resulting compound with N-methylacetyl chloride. The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-20(14-7-3-2-4-8-14)17(22)13-16-18(23)19-11-12-21(16)15-9-5-6-10-15/h14-16H,2-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXFWLZKMCXLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2C(=O)NCCN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6059438.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6059455.png)
![1-(3,4-difluorobenzyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6059463.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)
![3-(2-methyl-1H-imidazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6059513.png)

![N-ethyl-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6059534.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)
methanone](/img/structure/B6059563.png)
